molecular formula C21H20FN5O3 B11452634 4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11452634
M. Wt: 409.4 g/mol
InChI Key: SWCFFLVYXURXLA-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. Common starting materials include 2,5-dimethoxybenzaldehyde, 4-fluoroaniline, and appropriate pyrimidine derivatives. The reaction conditions often involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: To form the triazine ring.

    Purification steps: Including recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to increase yield and purity. This may include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Automated purification: Techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Used in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethoxyphenyl)-2-[(4-chlorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 4-(2,5-dimethoxyphenyl)-2-[(4-bromophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The uniqueness of 4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H20FN5O3

Molecular Weight

409.4 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-(4-fluoroanilino)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H20FN5O3/c1-12-10-18(28)27-19(16-11-15(29-2)8-9-17(16)30-3)25-20(26-21(27)23-12)24-14-6-4-13(22)5-7-14/h4-11,19H,1-3H3,(H2,23,24,25,26)

InChI Key

SWCFFLVYXURXLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)F)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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